3-Ethoxy-4-methoxymandelic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-methoxymandelic acid is an organic compound that belongs to the class of mandelic acids. Mandelic acids are aromatic alpha hydroxy acids with a phenyl group attached to the alpha carbon. The presence of ethoxy and methoxy groups on the aromatic ring makes this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-methoxymandelic acid typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with glyoxylic acid in the presence of a base. The reaction proceeds through an aldol condensation followed by oxidation to yield the desired mandelic acid derivative. Common bases used in this reaction include sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-methoxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the alpha carbon can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-ethoxy-4-methoxybenzoylformic acid.
Reduction: Formation of 3-ethoxy-4-methoxymandelic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-methoxymandelic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-methoxymandelic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, the hydroxyl and carboxyl groups can form hydrogen bonds with enzyme active sites, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxymandelic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
3-Methoxy-4-hydroxymandelic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
Vanillylmandelic acid: A metabolite of catecholamines with a similar aromatic structure.
Uniqueness
3-Ethoxy-4-methoxymandelic acid is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H14O5/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10,12H,3H2,1-2H3,(H,13,14) |
InChI Key |
VKLBIOMPRNDRMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.